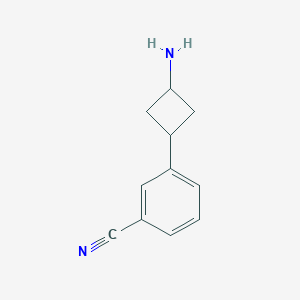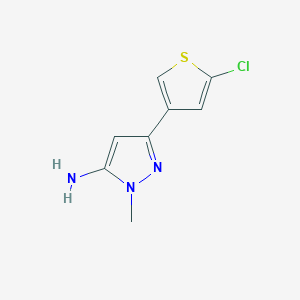
3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a 5-chlorothiophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 5-chlorothiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions often require the use of a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Fluorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Methylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from its bromine, fluorine, and methyl-substituted analogs, which may have different chemical and biological properties.
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
5-(5-chlorothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
InChI Key |
LLXJZDQEWWLMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)

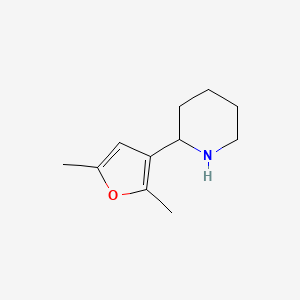
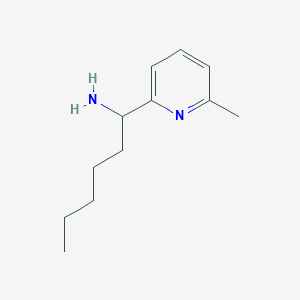
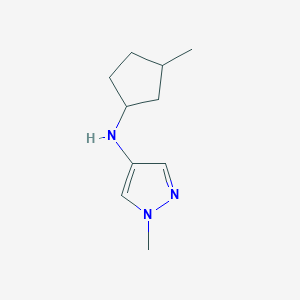
![3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258626.png)

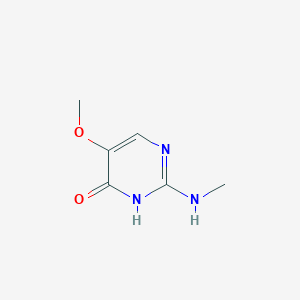

amine](/img/structure/B13258659.png)
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)

![2-[1-(Hydroxymethyl)cyclopropyl]propan-2-ol](/img/structure/B13258674.png)
